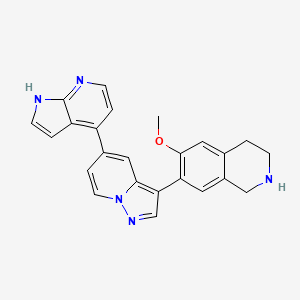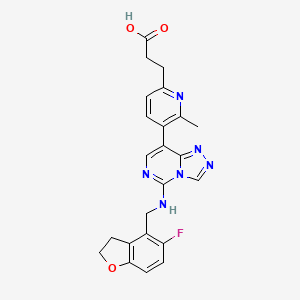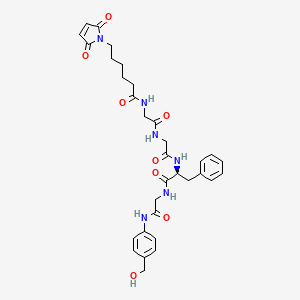
Iodoacetamide-PEG5-NH-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodoacetamide-PEG5-NH-Boc is a compound that serves as a polyethylene glycol-based PROTAC linker. PROTACs, or proteolysis-targeting chimeras, are molecules designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which are emerging as promising tools for targeted therapy in drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Iodoacetamide-PEG5-NH-Boc typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable reagent to introduce functional groups that can react with other molecules.
Introduction of Iodoacetamide: Iodoacetamide is introduced to the activated polyethylene glycol to form a stable bond.
Protection with Boc Group: The resulting compound is then protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the iodine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the amine group for further functionalization.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include thiols and amines.
Acidic Conditions: Trifluoroacetic acid is often used to remove the Boc protecting group.
Major Products:
Substituted Derivatives: Products formed from substitution reactions depend on the nucleophile used.
Deprotected Amine: Removal of the Boc group yields a free amine, which can be further modified
Wissenschaftliche Forschungsanwendungen
Iodoacetamid-PEG5-NH-Boc hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird bei der Synthese von PROTACs für den gezielten Proteinabbau verwendet.
Biologie: Ermöglicht die Untersuchung der Proteinfunktion und -interaktionen durch selektiven Abbau von Zielproteinen.
Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten durch gezielten Abbau krankheitsverursachender Proteine.
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika verwendet
5. Wirkmechanismus
Der Wirkmechanismus von Iodoacetamid-PEG5-NH-Boc beinhaltet seine Rolle als Linker in PROTACs. PROTACs enthalten zwei Liganden, die durch einen Linker verbunden sind; ein Ligand bindet an eine E3-Ubiquitin-Ligase, der andere an das Zielprotein. Der PROTAC bringt das Zielprotein und die E3-Ligase in unmittelbare Nähe, was zur Ubiquitinierung und anschließendem Abbau des Zielproteins durch das Proteasom führt .
Ähnliche Verbindungen:
Iodoacetamid-PEG3-NH-Boc: Eine Variante mit einer kürzeren Polyethylenglykolkette.
Iodoacetamid-PEG7-NH-Boc: Eine Variante mit einer längeren Polyethylenglykolkette.
Vergleich:
Kettenlänge: Der Hauptunterschied zwischen diesen Verbindungen ist die Länge der Polyethylenglykolkette, die die Löslichkeit und Flexibilität des PROTACs beeinflussen kann.
Einzigartigkeit: Iodoacetamid-PEG5-NH-Boc bietet ein Gleichgewicht zwischen Flexibilität und Stabilität, was es zu einer vielseitigen Wahl für die PROTAC-Synthese macht
Wirkmechanismus
The mechanism of action of Iodoacetamide-PEG5-NH-Boc involves its role as a linker in PROTACs. PROTACs contain two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Iodoacetamide-PEG3-NH-Boc: A shorter polyethylene glycol chain variant.
Iodoacetamide-PEG7-NH-Boc: A longer polyethylene glycol chain variant.
Comparison:
Chain Length: The primary difference between these compounds is the length of the polyethylene glycol chain, which can affect the solubility and flexibility of the PROTAC.
Uniqueness: Iodoacetamide-PEG5-NH-Boc offers a balance between flexibility and stability, making it a versatile choice for PROTAC synthesis
Eigenschaften
Molekularformel |
C19H37IN2O8 |
|---|---|
Molekulargewicht |
548.4 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C19H37IN2O8/c1-19(2,3)30-18(24)22-5-7-26-9-11-28-13-15-29-14-12-27-10-8-25-6-4-21-17(23)16-20/h4-16H2,1-3H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
IGEUCBFXXFXXLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B11928675.png)
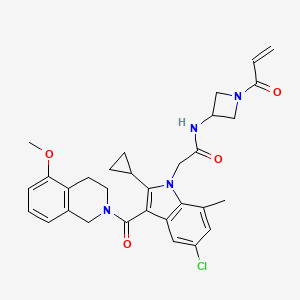

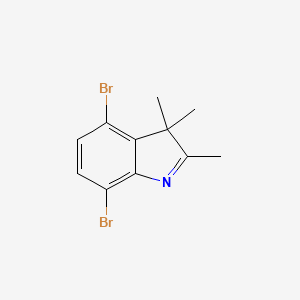
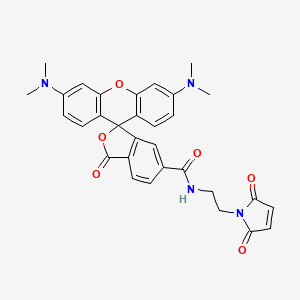
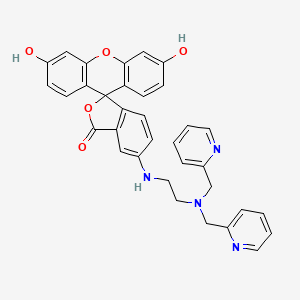
![undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928716.png)
![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)(prop-2-yn-1-yl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928717.png)
